molecular formula C27H23N3O4 B2931225 2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1358090-07-9

2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2931225
CAS No.: 1358090-07-9
M. Wt: 453.498
InChI Key: NOPZWPVAVNZFOY-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C27H23N3O4 and its molecular weight is 453.498. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Sirgamalla and Boda (2019) discussed the synthesis and characterization of a series of derivatives, emphasizing their antibacterial and antifungal activities. This research highlights the compound's relevance in developing new antibacterial and antifungal agents, showcasing its potential in medical and pharmaceutical applications Sirgamalla & Boda, 2019.

Antimicrobial Activities

  • Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Such studies suggest the compound's framework could be adapted to create effective antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains Bektaş et al., 2007.

Photophysical and Electrochemical Properties

  • Research by Nagarajan et al. (2014) on isoquinoline π-conjugated imidazole derivatives explored their photophysical, electrochemical, and thermal properties. This work illustrates the compound's potential in materials science, particularly in developing organic light-emitting diodes (OLEDs) and other electronic devices Nagarajan et al., 2014.

Anticancer Evaluation

  • A study by Yakantham et al. (2019) focused on synthesizing derivatives and evaluating their anticancer activity against human cancer cell lines. This research underscores the potential therapeutic applications of such compounds in oncology, suggesting avenues for developing new anticancer drugs Yakantham et al., 2019.

Receptor Antagonist Properties

  • Van Muijlwijk-Koezen et al. (2000) identified isoquinoline and quinazoline urea derivatives as antagonists for the human adenosine A(3) receptor. Their work contributes to understanding the role of these compounds in modulating receptor activity, with implications for treating various diseases, including cardiovascular and inflammatory disorders Van Muijlwijk-Koezen et al., 2000.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c1-3-32-20-13-9-18(10-14-20)25-28-26(34-29-25)24-17-30(19-11-15-21(16-12-19)33-4-2)27(31)23-8-6-5-7-22(23)24/h5-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPZWPVAVNZFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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